[1,1'-Binaphthalene]-2,2'-diol, 5,5',6,6',7,7',8,8'-octahydro-, (1S)-
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Overview
Description
[1,1’-Binaphthalene]-2,2’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro-, (1S)-: is a chiral compound with significant importance in various fields of chemistry and industry. This compound is known for its unique structure, which includes two naphthalene rings connected by a single bond, with hydroxyl groups at the 2,2’ positions and hydrogenated at the 5,5’,6,6’,7,7’,8,8’ positions. The (1S) configuration indicates its specific stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-2,2’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro-, (1S)- typically involves the hydrogenation of 1,1’-binaphthol. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The hydrogenation process selectively reduces the double bonds in the naphthalene rings while preserving the hydroxyl groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The reaction conditions are optimized to maintain the stereochemistry and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in [1,1’-Binaphthalene]-2,2’-diol can undergo oxidation to form quinones.
Reduction: Further hydrogenation can reduce the compound to fully saturated derivatives.
Substitution: The hydroxyl groups can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Fully saturated binaphthyl derivatives.
Substitution: Alkylated or acylated binaphthyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a chiral ligand in asymmetric synthesis and catalysis.
- Employed in the synthesis of chiral phosphine ligands for enantioselective reactions .
Biology:
- Investigated for its potential as a chiral selector in chromatographic separations.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential in drug development, particularly in the synthesis of chiral drugs.
- Used in the study of enzyme inhibition and receptor binding .
Industry:
- Utilized in the production of chiral materials for electronic and optical applications.
- Applied in the synthesis of chiral polymers and resins .
Mechanism of Action
The mechanism by which [1,1’-Binaphthalene]-2,2’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro-, (1S)- exerts its effects is primarily through its ability to act as a chiral ligand. It forms complexes with metal ions, which can then participate in various catalytic cycles. The stereochemistry of the compound allows for enantioselective interactions with substrates, leading to the formation of chiral products. The molecular targets include metal centers in catalysts and active sites in enzymes .
Comparison with Similar Compounds
[1,1’-Binaphthalene]-2,2’-diol: The non-hydrogenated version of the compound.
[1,1’-Binaphthalene]-2,2’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro-, (1R)-: The enantiomer of the (1S) compound.
[1,1’-Binaphthalene]-2,2’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro-2,2’-bis(methoxymethoxy)-: A derivative with methoxymethoxy groups.
Uniqueness: The uniqueness of [1,1’-Binaphthalene]-2,2’-diol, 5,5’,6,6’,7,7’,8,8’-octahydro-, (1S)- lies in its specific stereochemistry and hydrogenation, which imparts distinct physical and chemical properties. This makes it particularly valuable in asymmetric synthesis and catalysis, where the stereochemistry of the ligand plays a crucial role in determining the outcome of the reaction.
Properties
Molecular Formula |
C20H22O2S |
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Molecular Weight |
326.5 g/mol |
InChI |
InChI=1S/C20H22O2.S/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h9-12,21-22H,1-8H2; |
InChI Key |
LRNRVGFXLFQWIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)O)O.[S] |
Origin of Product |
United States |
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